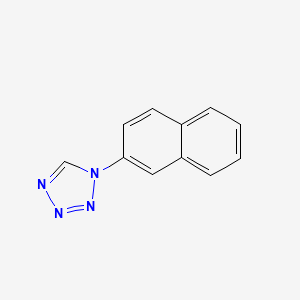

1-(2-naphthyl)-1H-tetrazole

Description

Contextual Overview of 1H-Tetrazole Heterocyclic Systems

Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. mdpi.comthieme-connect.com The 1H-tetrazole isomer is one of two stable tautomeric forms, the other being the 2H-tautomer. wikipedia.orgthieme-connect.de In the solid phase and in solution, the 1H-tautomer generally predominates. wikipedia.orgthieme-connect.de The tetrazole ring is characterized by its high nitrogen content and aromaticity, which contribute to its chemical stability over a wide pH range and resistance to various oxidizing and reducing agents. mdpi.comthieme-connect.com

This heterocyclic system is of significant interest in medicinal chemistry, where it often serves as a bioisosteric replacement for the carboxylic acid group. thieme-connect.comacs.org This is due to their similar pKa values and enhanced metabolic stability. mdpi.com The tetrazole moiety can participate in up to four hydrogen bonds through its nitrogen lone pairs and can also engage in π-π stacking interactions with other aromatic rings. acs.org

Structural and Electronic Considerations in N-Substituted Tetrazoles

In the case of aryl-substituted tetrazoles, the dihedral angle between the tetrazole ring and the aryl fragment is a key structural parameter. For instance, in 5-amino-1-(1-naphthyl)tetrazole, the tetrazole and naphthyl rings are not coplanar, exhibiting a significant dihedral angle. researchgate.net This twisting is often attributed to steric hindrance between the two ring systems. iucr.org The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can also impact the reactivity and interaction capabilities of the tetrazole moiety.

Research Landscape and Knowledge Gaps for 1-(2-Naphthyl)-1H-Tetrazole

The synthesis of 1-substituted-1H-tetrazoles is well-documented, with common methods including the reaction of primary amines with triethyl orthoformate and sodium azide (B81097). organic-chemistry.orgcore.ac.uk While the synthesis of various 1-aryl tetrazoles has been explored, specific and detailed research focusing solely on this compound appears to be less prevalent in publicly available literature.

While general properties of N-substituted tetrazoles and the significance of the naphthyl group are understood, a comprehensive experimental and computational analysis of this compound is not extensively covered. Detailed crystallographic data, in-depth spectroscopic characterization (beyond basic identification), and a thorough investigation of its specific electronic properties and intermolecular interactions represent areas where further research could provide valuable insights. For example, while spectroscopic data for the related compound 5-(2-naphthyl)-1H-tetrazole is available, a detailed comparison with the 1-(2-naphthyl) isomer would be beneficial. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-yltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-7-11(6-5-9(10)3-1)15-8-12-13-14-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDOSWJUTAZSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Direct Cycloaddition Approaches to 1-(2-Naphthyl)-1H-tetrazole

The most prominent direct cycloaddition approach for the synthesis of this compound involves the reaction of 2-cyanonaphthalene with an azide (B81097) source. This reaction is a classic example of a 1,3-dipolar cycloaddition, where the three atoms of the azide anion react with the two π-electrons of the nitrile group to form the five-membered tetrazole ring. The efficiency and selectivity of this transformation are often enhanced by the use of various catalytic systems.

Nitrile-Azide Cycloaddition Reactions

The cycloaddition reaction between 2-cyanonaphthalene and sodium azide is the cornerstone for the synthesis of this compound. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed at a reasonable rate. The choice of catalyst plays a pivotal role in activating the nitrile group towards nucleophilic attack by the azide ion.

A diverse array of catalytic systems, spanning homogeneous, heterogeneous, and organocatalysis, has been explored to facilitate the synthesis of tetrazoles from nitriles.

Homogeneous catalysts, being soluble in the reaction medium, offer high catalytic activity. Zinc salts, particularly zinc chloride (ZnCl₂), are widely employed as Lewis acid catalysts in tetrazole synthesis. The zinc ion coordinates to the nitrogen atom of the nitrile group, thereby increasing its electrophilicity and making it more susceptible to attack by the azide nucleophile. While specific studies detailing the use of stannous chloride for the synthesis of this compound are less common, its role as a Lewis acid suggests its potential applicability in this transformation.

Table 1: Homogeneous Catalysis for Tetrazole Synthesis

| Catalyst | Substrate | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Zn(OAc)₂·2H₂O | Benzaldehyde, Hydroxylamine hydrochloride | Sodium azide | Toluene | Reflux | 94 |

Note: The data in this table is for the synthesis of related tetrazole derivatives and serves to illustrate the general conditions and efficacy of these catalysts.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

CoY Zeolite: Cobalt-exchanged Y zeolite (CoY zeolite) has been demonstrated as an efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. The Lewis acidic sites within the zeolite framework are believed to activate the nitrile substrate. Studies on a variety of aromatic, heteroaromatic, and aliphatic nitriles have shown moderate to excellent yields.

Nano-TiCl₄.SiO₂: This solid acid catalyst, prepared by the reaction of nano-silica with titanium tetrachloride, has proven to be highly efficient for the preparation of 5-substituted 1H-tetrazole derivatives. The reaction of various benzonitriles with sodium azide in the presence of nano-TiCl₄.SiO₂ in DMF at reflux temperature affords the corresponding tetrazoles in good yields. scielo.org.zaspringerprofessional.de

Silica-Supported Reagents: Silica-supported catalysts, such as silica (B1680970) sulfuric acid and silica-supported melamine (B1676169) trisulphonic acid (SMTSA), have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles. For instance, the reaction of 2-cyanonaphthalene with sodium azide using SMTSA as a catalyst in refluxing DMF has been reported to yield 5-(2-naphthyl)-1H-tetrazole.

Table 2: Heterogeneous Catalysis for the Synthesis of 5-(2-Naphthyl)-1H-tetrazole and Related Compounds

| Catalyst | Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Silica-supported Melamine Trisulphonic Acid | 2-Cyanonaphthalene | Sodium Azide | DMF | Reflux, 6 h | 85 | springerprofessional.de |

| Nano-TiCl₄.SiO₂ | Benzonitrile | Sodium Azide | DMF | Reflux, 2 h | 90 | scielo.org.za |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and environmentally benign alternative to traditional metal-based catalysts. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. acs.org It is believed to act as a bifunctional catalyst, activating the nitrile through hydrogen bonding. This method has been successfully applied to a broad range of aryl and aliphatic nitriles, suggesting its applicability for the synthesis of this compound.

Table 3: L-Proline Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzonitrile | 30 | DMF | 110 | 1 | 96 |

| 4-Chlorobenzonitrile | 30 | DMF | 110 | 1 | 95 |

The choice of solvent can significantly impact the rate and yield of the nitrile-azide cycloaddition reaction. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively solvate both the nitrile and the azide salt. scielo.org.za Studies have shown that for many tetrazole syntheses, DMF provides excellent yields. scielo.org.za

The use of aqueous media is also gaining traction as a green alternative. The reaction of nitriles with sodium azide in water, catalyzed by zinc salts, has been shown to be a viable and environmentally friendly approach for a wide range of substrates. The ideal solvent is often dependent on the specific catalyst and substrate being used, and optimization is key to achieving high efficiency. For instance, in the nano-TiCl₄.SiO₂ catalyzed synthesis of 5-substituted 1H-tetrazoles from benzonitrile, DMF at reflux temperature was found to be the optimal solvent. scielo.org.za

Catalytic Systems for Tetrazole Formation

Alternative Synthetic Pathways

A well-established and versatile method for the synthesis of 1-substituted-1H-tetrazoles is the one-pot reaction of primary amines with an orthoformate (such as triethyl orthoformate) and an azide source (commonly sodium azide). organic-chemistry.org This method is broadly applicable to a wide range of primary amines, including aromatic and heteroaromatic amines.

The synthesis of this compound via this route would involve the reaction of 2-naphthylamine (B18577) with triethyl orthoformate and sodium azide in a suitable solvent, often with catalytic amounts of an acid. The reaction proceeds through the formation of an intermediate imidate, which then undergoes cyclization with the azide to form the tetrazole ring.

A representative procedure involves stirring a mixture of the primary amine, sodium azide, and an excess of triethyl orthoformate in a solvent like glacial acetic acid or in the presence of a catalyst such as ytterbium(III) triflate. organic-chemistry.org The reaction is typically heated to ensure completion. The product can then be isolated by precipitation upon addition of water, followed by filtration and purification.

Ring transformation and rearrangement reactions represent another class of synthetic strategies for the formation of tetrazole rings, often from other heterocyclic precursors. While specific examples for the direct synthesis of this compound through these methods are not prominently reported, the general principles can be considered as potential, albeit less common, synthetic routes.

Ring Transformation of Oxadiazoles: One potential, though less direct, pathway could involve the transformation of a suitably substituted 1,3,4-oxadiazole. For instance, a 2-amino-5-(naphthalen-2-yl)-1,3,4-oxadiazole could theoretically be converted to a tetrazole derivative under specific reaction conditions, although this is not a standard method for preparing 1-substituted tetrazoles. More commonly, 5-substituted tetrazoles can undergo rearrangement to 1,3,4-oxadiazoles. nih.gov

Dimroth Rearrangement: The Dimroth rearrangement is a well-known process in heterocyclic chemistry involving the isomerization of certain N-heterocycles. rsc.orgbeilstein-journals.orgwikipedia.org This rearrangement typically occurs in 1,2,3-triazoles, where endocyclic and exocyclic nitrogen and carbon atoms can exchange places under thermal or acidic conditions. rsc.orgbeilstein-journals.orgwikipedia.org While the classical Dimroth rearrangement is not directly applicable to the synthesis of this compound from a non-tetrazole precursor, analogous ring-opening and ring-closing mechanisms are fundamental in many heterocyclic transformations. A hypothetical pathway could involve the rearrangement of an isomeric tetrazole or a related nitrogen-rich heterocycle under conditions that favor the formation of the thermodynamically more stable this compound. However, this remains a speculative route without direct literature precedent for this specific compound.

Chemical Reactivity and Derivatization Patterns

Electrophilic and Nucleophilic Substitutions on the Tetrazole Ring

The tetrazole ring, being electron-deficient due to the presence of four nitrogen atoms, is generally resistant to electrophilic aromatic substitution. The high nitrogen content significantly deactivates the ring towards attack by electrophiles. Conversely, the ring's electron-poor nature makes it susceptible to nucleophilic attack, particularly at the C5 position, especially if a suitable leaving group is present.

While direct electrophilic substitution on the tetrazole ring of 1-(2-naphthyl)-1H-tetrazole is not a common reaction pathway, reactions with strong electrophiles might lead to substitution on the more reactive naphthalene (B1677914) ring. The position of substitution on the naphthalene moiety would be directed by the tetrazole substituent.

Nucleophilic aromatic substitution (SNAr) on the tetrazole ring typically requires activation by a good leaving group at the C5 position. For instance, a halogenated derivative, such as 5-halo-1-(2-naphthyl)-1H-tetrazole, could readily react with various nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the tetrazole ring is temporarily disrupted.

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Substitution | Nu: (e.g., RO⁻, RS⁻, R₂NH) on 5-halo derivative | 5-Nu-1-(2-naphthyl)-1H-tetrazole |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃) | Substitution on the naphthalene ring |

Regioselective Functionalization of the this compound Core

Regioselective functionalization of the this compound scaffold is crucial for the systematic development of new derivatives with specific properties. Key strategies involve reactions at the nitrogen atoms of the tetrazole ring and at the C5 carbon atom.

The tetrazole anion, formed by deprotonation of the N-H group in a 5-substituted-1H-tetrazole, can be alkylated or arylated. However, for this compound, which is already N1-substituted, further N-alkylation or N-arylation would lead to the formation of a quaternary tetrazolium salt. The reaction of this compound with an alkylating agent (e.g., alkyl halide) would result in quaternization at one of the remaining nitrogen atoms (N2, N3, or N4). The regioselectivity of this reaction would be influenced by steric and electronic factors. It is generally observed that alkylation of 1-substituted tetrazoles occurs preferentially at the N4 position.

N-arylation of the tetrazole ring can be achieved using various methods, including copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. Similar to alkylation, arylation of this compound would yield a tetrazolium salt.

| Reaction | Reagent | Product | Regioselectivity |

| N-Alkylation | R-X (e.g., CH₃I) | 1-(2-Naphthyl)-4-alkyl-1H-tetrazolium salt | Predominantly N4 |

| N-Arylation | Ar-X, Cu catalyst | 1-(2-Naphthyl)-4-aryl-1H-tetrazolium salt | Predominantly N4 |

The C5 position of the this compound is the most common site for introducing functional groups. A primary method for C5-functionalization is through deprotonation using a strong base, such as n-butyllithium, to generate a C5-lithiated intermediate. This powerful nucleophile can then react with a wide range of electrophiles to introduce various substituents.

Alternatively, the C5 position can be functionalized through transition-metal-catalyzed cross-coupling reactions. For example, a C5-halo-1-(2-naphthyl)-1H-tetrazole can undergo Suzuki, Stille, or Sonogashira coupling reactions to form new carbon-carbon bonds.

| Functionalization Method | Reagent | Intermediate | Electrophile | C5-Substituent |

| Deprotonation-Substitution | n-BuLi | C5-lithiated species | R-X, RCHO, CO₂, etc. | -R, -CH(OH)R, -COOH |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | - | - | -Aryl |

| Stille Coupling | Organostannane, Pd catalyst | - | - | -Alkyl, -Aryl, -Vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | - | - | -Alkynyl |

Formation of Complex Chemical Architectures

The versatile reactivity of this compound makes it an excellent scaffold for the construction of more complex molecules, including hybrid heterocyclic systems and macromolecular structures.

Hybrid molecules containing the this compound moiety linked to another heterocyclic ring can be synthesized to explore synergistic biological activities or novel material properties. This can be achieved by introducing a reactive functional group at either the naphthalene or the tetrazole ring, which can then be used to build the second heterocyclic system. For example, a C5-amino or C5-carboxyl derivative of this compound could serve as a starting point for the synthesis of fused or linked heterocycles such as pyrimidines, oxadiazoles, or triazoles. The synthesis of such hybrid compounds often involves multi-step reaction sequences.

The this compound unit can be incorporated into polymeric backbones or as pendant groups to create functional materials. This can be accomplished by polymerizing a monomer containing the this compound moiety. For instance, a vinyl group could be introduced onto the naphthalene ring, and the resulting monomer could be subjected to polymerization.

In the realm of supramolecular chemistry, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the planar and aromatic nature of the naphthyl group can participate in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of this compound derivatives into well-ordered supramolecular structures such as gels, liquid crystals, or molecular networks. The specific architecture of the resulting assembly can be tuned by modifying the substituents on the core structure.

Stability and Transformational Behavior under Extreme Conditions

The aromatic nature of the tetrazole ring generally imparts good thermal and chemical stability. mdpi.com However, the high nitrogen content also makes it an energetic moiety, susceptible to decomposition under extreme conditions of pressure and heat. researchgate.netcolab.ws

Pressure-Induced Polymerization and Chemical Rearrangements

High-pressure studies on nitrogen-rich heterocyclic compounds, including tetrazoles, are a field of interest for the development of high-energy-density materials. For the parent compound, 1H-tetrazole, pressure can induce phase transitions and eventual polymerization. However, for this compound, the presence of the bulky 2-naphthyl substituent at the N1 position would be expected to introduce significant steric hindrance. This steric bulk would likely influence intermolecular interactions and could potentially inhibit polymerization pathways that are observed in simpler, less sterically crowded tetrazoles. The specific pressure-induced rearrangements for this compound have not been documented.

Thermal Decomposition Pathways (Mechanistic Aspects)

The thermal decomposition of N-substituted tetrazoles has been a subject of considerable study. For 1-substituted tetrazoles, the generally accepted primary thermal decomposition pathway involves the cleavage of the tetrazole ring. researchgate.netcore.ac.uk This process is initiated by the elimination of a molecule of nitrogen (N₂), a thermodynamically very stable product, which drives the reaction.

The initial fragmentation is believed to produce a highly reactive nitrene intermediate, specifically a naphthyl-substituted imidoyl nitrene. The proposed mechanistic steps are as follows:

Ring Cleavage: The tetrazole ring of this compound undergoes thermal induction, leading to the breaking of the N-N bonds and the extrusion of molecular nitrogen.

this compound → [2-Naphthylimidoyl Nitrene] + N₂

Nitrene Intermediate Reactions: The resulting nitrene is a highly electrophilic and reactive species. Its subsequent fate depends heavily on the reaction conditions and the molecular environment. Potential pathways include:

Intramolecular Rearrangement/Cyclization: The nitrene could potentially attack a position on the adjacent naphthyl ring system, leading to the formation of new fused heterocyclic structures. The feasibility of this pathway depends on the stereochemical orientation and activation energy required for the cyclization.

Intermolecular Reactions: In the presence of other reactive species or in a condensed phase, the nitrene could engage in intermolecular reactions, such as insertion into C-H bonds or addition to double bonds, leading to the formation of polymeric materials or a complex mixture of products.

The composition and yield of the final thermolysis products are highly dependent on the specific conditions, such as temperature, pressure, and the medium in which the decomposition occurs. researchgate.net While general pathways are established for the tetrazole class, specific kinetic parameters and product distributions for this compound are not available.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, data tables for pressure-induced transformations or thermal decomposition kinetics cannot be generated. The information presented is based on the generalized behavior of the N-substituted tetrazole class of compounds.

Based on a comprehensive search of available scientific literature, specific experimental spectroscopic and analytical data for the chemical compound “this compound” is not available. Detailed research findings, including data from Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for this particular compound, have not been located in the public domain.

Therefore, the generation of an article with the requested detailed sections and data tables on ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy for this compound is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about the molecular formula and fragmentation patterns can be obtained.

Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection and identification. sums.ac.ir This method is suitable for volatile and thermally stable compounds. For 1-(2-naphthyl)-1H-tetrazole, its applicability would depend on its volatility and stability at the temperatures required for GC analysis. If suitable, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing both molecular weight information and structural details from the fragmentation pattern. For instance, in the analysis of related naphthalene (B1677914) metabolites, GC-MS is a frequently used method. wiley.comnih.govuzh.ch

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental formula. mdpi.com Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio with very high accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₁H₈N₄), the theoretical exact mass can be calculated. An HRMS measurement would provide an experimental mass that can be compared to the theoretical value to confirm the elemental composition. For example, in the study of 5-vinyl-1H-tetrazole, HRMS was used to confirm the molecular formula by matching the experimentally determined mass to the calculated mass with high accuracy. mdpi.com

| Parameter | Description | Expected Data for C₁₁H₈N₄ |

| Molecular Formula | The elemental composition of the molecule. | C₁₁H₈N₄ |

| Theoretical Exact Mass | The calculated monoisotopic mass of the molecule. | 196.07999 |

| Experimental Mass (HRMS) | The mass measured by the HRMS instrument. | A value within a few ppm of 196.07999 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the compound's physical and chemical properties. The process involves growing a single crystal of this compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined. Studies on similar 5-substituted (1H)-tetrazoles have successfully employed X-ray crystallography to determine their solid-state structures, revealing details about tautomeric forms and intermolecular hydrogen bonding. growingscience.com

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₁H₈N₄), a sample of the purified compound would be combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. The weight percentages of C, H, and N are calculated and compared to the theoretical values derived from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This technique is routinely used in the characterization of novel tetrazole derivatives. ekb.eg

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.34 | A value close to 67.34 |

| Hydrogen (H) | 4.11 | A value close to 4.11 |

| Nitrogen (N) | 28.55 | A value close to 28.55 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edueltra.com TGA is used to evaluate the thermal stability of a compound and to study its decomposition behavior. For this compound, a small sample would be heated in a TGA instrument at a constant rate, and its mass would be continuously monitored. The resulting TGA thermogram plots the percentage of mass loss against temperature. The onset temperature of decomposition provides an indication of the compound's thermal stability. The shape of the decomposition curve can also provide insights into the decomposition mechanism. For instance, the thermal stability of naphthalene-substituted tetraphenylsiloles has been assessed using TGA, revealing their decomposition temperatures. researchgate.net

| TGA Parameter | Description |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is at its maximum. |

| Residue at Final Temperature | The percentage of the initial mass remaining at the end of the analysis. |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Energetics

Specific quantum chemical studies on the electronic structure and energetics of 1-(2-naphthyl)-1H-tetrazole are not found in the reviewed literature.

While DFT calculations are a common method for investigating tetrazole derivatives, specific results for this compound are unavailable. Studies on similar molecules often employ the B3LYP functional with various basis sets to determine electronic properties. nih.govuob.edu.ly

Data from geometry optimization and conformational analysis of this compound using DFT methods are not available in published research. Such an analysis would typically reveal the most stable three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the naphthalene (B1677914) and tetrazole rings.

A Frontier Molecular Orbital (FMO) analysis for this compound, which would include calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been reported. This analysis is crucial for understanding the compound's chemical reactivity and electronic properties. wikipedia.org

A Molecular Electrostatic Potential (MEP) map for this compound is not available. This analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its intermolecular interactions. researchgate.netrsc.org

Specific Natural Bond Orbital (NBO) analysis data for this compound, which would detail charge distribution, hybridization, and donor-acceptor interactions within the molecule, has not been published. nih.gov

There are no available studies that use ab initio methods to investigate the electronic properties of this compound. These methods, while computationally intensive, provide a high level of theory for understanding molecular systems.

Density Functional Theory (DFT) Calculations

Tautomerism and Isomerism

The tetrazole ring system is characterized by its ability to exist in different tautomeric and isomeric forms, the relative stability of which can be predicted with a high degree of accuracy using computational methods.

For 5-substituted tetrazoles, prototropic tautomerism between the 1H- and 2H-forms is a key characteristic. The position of this equilibrium is highly dependent on the phase of the material. Computational studies consistently show that for aryl-substituted tetrazoles, the 2H-tautomer is energetically favored in the gas phase, while the 1H-tautomer is generally the more stable and predominant form in solution. nih.govmdpi.com

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been employed to study the energetics of this tautomerism for various C-substituted tetrazoles. iosrjournals.org In the gas phase, the 2H-isomer is reported to be the more energetically preferred tautomer. iosrjournals.org The enthalpy difference between the two forms is typically small, often predicted to be around 2 kcal/mol. iosrjournals.org This small energy gap suggests that while one tautomer may be dominant, both can coexist in equilibrium.

The preference for the 2H-tautomer in the gas phase is often attributed to its higher aromaticity compared to the 1H-tautomer, as indicated by calculations of aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA). iosrjournals.org The substitution of a naphthyl group at the C5 position is not expected to significantly alter this fundamental energetic preference. The electronic effects of the aryl substituent have been shown to have only a small influence on the relative stability of the tautomers. iosrjournals.org

The interconversion between the 1H- and 2H-tautomers proceeds via a proton transfer, and the activation barrier for this process has also been modeled computationally. For the parent tetrazole and its C-substituted derivatives, this barrier is substantial, predicted to be in the range of 50-60 kcal/mol, indicating that spontaneous interconversion is slow at ambient temperatures. iosrjournals.org

| Tautomer | Relative Energy (kcal/mol) | Activation Energy for Interconversion (kcal/mol) | HOMA Value |

|---|---|---|---|

| 1H-phenyl-tetrazole | 1.5 - 2.5 | ~55 | ~0.92 |

| 2H-phenyl-tetrazole | 0.0 | ~0.98 |

Data in the table is generalized from computational studies on C-phenyl-substituted tetrazoles as a close analogue to the C-naphthyl system. iosrjournals.org

Geometric isomerism in this compound primarily relates to the rotational conformation around the single bond connecting the C5 atom of the tetrazole ring and the C2 atom of the naphthyl ring. The planarity of the two aromatic systems allows for different spatial orientations, leading to distinct conformers.

Computational studies on the geometry of 1,5-disubstituted tetrazoles provide insight into the expected structural parameters. Analysis of crystallographic data combined with DFT optimizations reveals average bond lengths and angles that define the molecule's shape. nih.gov For a 1-aryl-1H-tetrazole, the key geometric feature is the torsion angle between the planes of the tetrazole and the aryl ring.

The energy barrier to rotation around this C-N bond determines the stability of different conformers. Computational modeling can map the potential energy surface as a function of this torsion angle. Typically, the lowest energy conformers are those that minimize steric hindrance between the hydrogen atoms on the naphthyl ring (at the C1 and C3 positions) and the nitrogen atoms of the tetrazole ring. The planar or near-planar conformations are often transition states, while skewed or non-planar conformations represent energy minima. The energy differences between these conformers are usually small, allowing for facile rotation at room temperature.

| Parameter | Average Value |

|---|---|

| N1-N2 Bond Length | ~1.35 Å |

| N2-N3 Bond Length | ~1.30 Å |

| N3-N4 Bond Length | ~1.35 Å |

| N4-C5 Bond Length | ~1.33 Å |

| C5-N1 Bond Length | ~1.36 Å |

| C(aryl)-N(tetrazole) Bond Angle | ~120° |

Data is generalized from computational and crystallographic studies on related 1,5-disubstituted tetrazole systems. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energetics. This provides a molecular-level understanding of how this compound is formed.

The most common and direct synthesis of 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile (in this case, 2-naphthonitrile) and an azide (B81097) source, such as sodium azide. organic-chemistry.org Computational studies have investigated the mechanism of this reaction, revealing that it is not always a concerted cycloaddition. acs.org

When using azide salts, the mechanism often proceeds through a stepwise pathway. Theoretical calculations have been used to locate the transition states for these reactions. For the reaction of an aryl nitrile with an azide, the transition state typically involves the nucleophilic attack of the azide ion onto the electrophilic carbon atom of the nitrile group. acs.org The geometry of this transition state shows the partial formation of the new C-N bond and the bending of the linear nitrile and azide reactants. The activation barriers for these reactions can be calculated, providing a quantitative measure of the reaction rate. These barriers are influenced by the electronic nature of the substituents on the nitrile.

| Substituent (R) | Activation Barrier (kcal/mol) |

|---|---|

| CH₃ (Electron-Donating) | ~25.5 |

| H | ~24.0 |

| CF₃ (Electron-Withdrawing) | ~20.5 |

Data is representative of DFT calculations for the concerted cycloaddition mechanism, illustrating the effect of nitrile substituents on the transition state energy. acs.org

Computational studies on the cycloaddition of azides to nitriles consistently show that the formation of the tetrazole ring is a highly exothermic process. acs.org This strong thermodynamic driving force is a key reason for the synthetic utility of this reaction. The reaction pathway begins with the reactants (2-naphthonitrile and azide) and proceeds through the calculated transition state to form the tetrazolate anion. This anion is then protonated during workup to yield the final this compound product. The high exothermicity indicates the formation of a very stable heterocyclic ring system.

| Substituent (R) | Reaction Energy (kcal/mol) |

|---|---|

| CH₃ | -45.0 |

| H | -48.2 |

| CF₃ | -58.1 |

Data represents the exothermicity of the concerted cycloaddition reaction, showing the formation of a stable tetrazole product. acs.org The reaction involving the naphthyl group is expected to be similarly exothermic.

Non Biological Applications in Advanced Chemical Systems

Role in Coordination Chemistry and Metal Complexes

The tetrazole moiety is a versatile and effective ligand in coordination chemistry, capable of binding to metal ions in numerous ways. This capacity allows for the construction of a wide array of supramolecular structures with diverse topologies and properties.

1-(2-Naphthyl)-1H-tetrazole is expected to function as a proficient ligand for a variety of metal ions. The tetrazole ring contains four nitrogen atoms, which can act as donor sites for coordination. mdpi.com Deprotonated tetrazoles, or tetrazolates, are particularly effective and can bridge multiple metal centers, leading to the formation of stable, extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com The specific coordination mode can vary significantly, including monodentate, bidentate, and various bridging fashions (e.g., N1,N2-bridging or N2,N3-bridging), allowing for fine-tuning of the final structure. researchgate.net

In the case of this compound, the bulky naphthyl group would introduce significant steric influence, directing the self-assembly of metal complexes. Furthermore, the aromatic nature of the naphthyl substituent provides a platform for π–π stacking interactions, which can play a crucial role in stabilizing the resulting crystal structures and influencing their physical properties. researchgate.net While it does not possess a classic chelating group, its ability to act as a bridging ligand between two or more metal centers is its primary strength in forming polymeric networks. researchgate.netarkat-usa.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Tetrazole-based ligands are increasingly used in MOF synthesis due to their strong coordinating ability and the high thermal stability they often impart to the resulting frameworks. mdpi.com

While specific research on MOFs using this compound is not extensively documented, studies on analogous naphthalene-tetrazole linkers demonstrate their utility. For instance, a nickel-based MOF, designated NiNDTz, was successfully synthesized using a related linker, 2,6-di(1H-tetrazol-5-yl)naphthalene. nih.govacs.org The synthesis was achieved under solvothermal conditions, reacting the tetrazole linker with a nickel(II) salt in a mixture of DMF and water. nih.govacs.org

The characterization of such materials is crucial to understanding their structure and function. Standard techniques include:

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF. acs.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework. The NiNDTz MOF, for example, showed high thermal stability with an onset decomposition temperature of 300 °C. acs.orgnih.gov

N2 Adsorption-Desorption Isotherms: To determine the porosity, specific surface area (BET), and pore size distribution. The NiNDTz material exhibited a BET surface area of 320 m²/g. acs.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the tetrazole ligand to the metal center by observing shifts in the characteristic vibrational bands of the tetrazole ring. acs.org

These findings highlight the potential of naphthalene-tetrazole linkers, including this compound, as valuable building blocks for creating robust, porous MOFs with potential applications in gas storage and separation. nih.govlifechemicals.com

| Property | Finding for Naphthalene-Tetrazole Ni-MOF (NiNDTz) | Reference |

| Synthesis Method | Solvothermal reaction at 90 °C for 1 day | acs.org |

| Metal Ion | Nickel(II) | acs.org |

| Solvents | DMF / Water | acs.org |

| Thermal Stability | Tdonset = 300 °C | acs.orgnih.gov |

| BET Surface Area | 320 m²/g | acs.orgnih.gov |

| CO₂ Uptake | 1.85 mmol/g | acs.orgnih.gov |

Applications in Energetic Materials and Propellants

Tetrazole-based compounds are a cornerstone in the research and development of high-energy-density materials (HEDMs). nih.gov Their appeal stems from high positive heats of formation, high nitrogen content, and the generation of copious amounts of thermally stable N₂ gas upon decomposition, which is both environmentally benign and contributes to a high energy release. researchgate.netresearchgate.net

The energy of a compound is closely related to its heat of formation and nitrogen content. Tetrazoles possess a highly endothermic five-membered ring, which releases a significant amount of energy upon breaking down into stable nitrogen gas. researchgate.net The chemical formula for this compound is C₁₁H₈N₄, giving it a nitrogen content of approximately 28.6%.

| Compound | Nitrogen Content (%) | Detonation Velocity (m/s) | Reference |

| This compound | ~28.6% | Not Reported | |

| RDX | 37.8% | ~8795 | rsc.org |

| HMX | 37.8% | ~9100 | rsc.org |

| Hydrazinium 5-aminotetrazolate | 83.7% | Not Reported | |

| 5-Hydrazino-1H-tetrazolium salts | High | 196.1–288.7 (Isp) | rsc.org |

The rapid and controlled release of large volumes of gas is the principle behind automotive airbag inflators and other gas-generating systems. google.com Historically, these systems relied on sodium azide (B81097), but its toxicity has driven the search for safer alternatives. researchgate.net Nitrogen-rich compounds, particularly tetrazoles and their salts (e.g., 5-aminotetrazole), have emerged as leading candidates for azide-free gas generants. google.comquora.com

These formulations typically consist of the tetrazole compound as a fuel mixed with an oxidizer (such as nitrates or perchlorates). google.comresearchgate.net Upon ignition, the mixture undergoes rapid combustion, producing a large volume of non-toxic nitrogen gas to inflate the airbag. quora.com Key performance criteria for these systems include a high burn rate and the formation of a stable, filterable solid slag rather than fine particulate matter. google.comgoogle.com

This compound could hypothetically be used as a fuel component in such a system. The decomposition would yield N₂ gas from the tetrazole ring. However, the high carbon content of the naphthyl group would likely produce solid carbon (soot) as a byproduct, which would need to be effectively filtered. The thermal decomposition pathway of the tetrazole ring itself can vary, producing either dinitrogen (N₂) or hydrazoic acid (HN₃), depending on the molecular structure and heating conditions. acs.orgcambridge.org

Advanced Materials Science Applications (Hypothetical/General Tetrazole Role)

The unique properties of the tetrazole ring make it a valuable functional group in broader materials science applications beyond those already discussed. lifechemicals.comnih.gov The incorporation of this compound into larger molecular or polymeric systems could lead to novel functional materials.

Luminescent Materials: The naphthyl group is a well-known chromophore that exhibits fluorescence. By coordinating this compound to suitable metal ions, such as Zinc(II) or Lanthanide(III) ions, it is plausible to create luminescent coordination polymers. nih.govrsc.org In such systems, the naphthyl group could act as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. This principle is widely used in materials for sensing, bio-imaging, and lighting. researchgate.net

Porous Organic Polymers (POPs): Beyond crystalline MOFs, tetrazole units can be incorporated into amorphous porous organic polymers. lifechemicals.com These materials are of interest for gas capture and storage, particularly for CO₂. The nitrogen-rich environment of the tetrazole can create pores with a high affinity for CO₂, enhancing selective capture from gas mixtures. lifechemicals.com

Catalysis and Sensing: The ability of the tetrazole ring to coordinate with metal ions can be exploited to design novel catalysts or chemical sensors. researchgate.netrsc.org The specific steric and electronic environment provided by the this compound ligand could stabilize unique catalytic species or lead to selective binding of analytes, which could be detected through changes in optical or electrochemical properties.

Components in Proton-Conducting Materials (e.g., Fuel Cells)

Tetrazole-based compounds are actively researched for their potential role in proton-conducting materials, which are essential components of proton exchange membrane fuel cells (PEMFCs). mdpi.com These fuel cells are clean energy devices that convert chemical energy into electricity with high efficiency. electrochem.org The proton exchange membrane (PEM) is a critical component, responsible for transporting protons from the anode to the cathode while preventing the passage of fuel. mdpi.com

Traditionally, materials like Nafion have been used, but they require high levels of hydration to maintain proton conductivity, limiting the operating temperature of the fuel cell to below 100°C. mdpi.com This necessitates complex water management systems. nih.gov There is significant interest in developing materials that can conduct protons under anhydrous (water-free) conditions and at higher temperatures, which would simplify fuel cell design and improve efficiency. nih.govresearchgate.net

The tetrazole ring is an excellent candidate for facilitating anhydrous proton conduction. The acidic proton on the five-membered ring can "hop" between adjacent tetrazole units, creating a pathway for proton transport without the need for water molecules. This mechanism is crucial for developing membranes that can operate effectively at temperatures above 100°C. nih.gov Research has demonstrated that polymer electrolyte membranes incorporating tetrazole groups can achieve high proton conductivity over a wide temperature range (20-120°C) under dry conditions. nih.gov

Furthermore, tetrazole derivatives are used to construct metal-organic frameworks (MOFs) with high proton conductivity. mdpi.comnih.gov These crystalline structures can be designed with ordered proton-conducting pathways. A recent study on a strontium(II) MOF incorporating a tetrazole-based ligand demonstrated exceptionally high proton conductivity (1.22 × 10⁻² S/cm at 100°C and 98% relative humidity), attributed to the presence of tetrazolium groups, carboxyl groups, and water molecules within the framework. mdpi.comnih.gov

| Feature | Role in Proton Conduction | Significance in Fuel Cells |

| Tetrazole Ring | Provides an acidic proton (N-H) that can participate in anhydrous proton transport via a hopping mechanism. | Enables operation at higher temperatures (>100°C) and under low-humidity conditions, simplifying system design. nih.gov |

| Nitrogen Atoms | Act as both proton donors and acceptors, facilitating the formation of hydrogen-bond networks for proton transport. | Creates efficient pathways for proton movement, leading to high conductivity. nih.gov |

| Naphthyl Group | Influences material morphology, thermal stability, and hydrophobicity. | Can be tailored to optimize the physical properties and long-term stability of the proton exchange membrane. |

Electronic Material Precursors (General Tetrazole Property)

The high nitrogen content and significant positive heat of formation characteristic of tetrazoles make them valuable precursors for advanced electronic and high-energy-density materials (HEDMs). rsc.orgmdpi.com The thermal decomposition of tetrazole-containing compounds typically releases large volumes of nitrogen gas (N₂), a very stable molecule, which is a key attribute for energetic materials. rsc.org

Tetrazole derivatives are explored as building blocks for creating more stable and powerful energetic materials. For instance, engineering bistetrazole derivatives has led to the synthesis of compounds with high density and superior detonation velocities compared to traditional materials like RDX. rsc.org The incorporation of specific functional groups and structural planarity can significantly enhance the energetic performance of these materials. rsc.org

In the broader context of electronic materials, nitrogen-rich heterocyclic compounds, including tetrazines and tetrazoles, are used to develop photo- and electroactive materials. researchgate.net They can act as strong electron acceptors and are incorporated into conjugated polymers for potential use in electronic devices. The synthesis of polymers containing these heterocycles can result in materials with specific optical band gaps and energy levels suitable for various electronic applications. researchgate.net

As a precursor, this compound could be used in the synthesis of nitrogen-rich polymers or carbon materials. Upon controlled thermal treatment (pyrolysis), the tetrazole ring would decompose to release nitrogen gas, while the naphthyl group, a carbon-rich aromatic system, could contribute to the formation of a porous, nitrogen-doped carbon structure. Such materials are highly sought after for applications in catalysis, energy storage (e.g., supercapacitors and batteries), and electronics due to their unique surface area, conductivity, and active sites.

| Property | Implication for Material Synthesis | Potential Application Area |

| High Nitrogen Content | Releases N₂ gas upon decomposition, a key feature for energetic materials. rsc.org | High-Energy-Density Materials (HEDMs) |

| Positive Heat of Formation | Contributes to the high energy release of the final material. rsc.org | Energetic Materials |

| Aromatic Naphthyl Group | Provides a carbon-rich backbone that can form graphitic structures upon pyrolysis. | Nitrogen-Doped Carbon Materials |

| Combined Structure | Potential to create nitrogen-doped carbon materials with high surface area and specific electronic properties. | Catalysis, Energy Storage, Electronics |

Utilization in Analytical Chemistry (e.g., as Derivatization Reagents in Chromatography)

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a common strategy to enhance the detection and separation of analytes. greyhoundchrom.com This process involves chemically modifying the analyte with a reagent to attach a new functional group, or "tag," that improves its chromatographic behavior or detectability. greyhoundchrom.comnih.gov

Derivatization is often necessary for compounds that lack a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), or for those that exhibit poor chromatographic retention and peak shape. nih.gov A good derivatization reagent should react quickly and completely with the target analyte under mild conditions to form a single, stable product. nih.gov

Compounds containing a naphthyl group, such as 1-naphthyl isocyanate, are used as derivatization reagents. nih.gov The naphthyl moiety is an excellent fluorophore, meaning it absorbs light at a specific wavelength and emits it at a longer wavelength. This property allows for highly sensitive and selective detection using a fluorescence detector, often reaching detection limits in the nanogram per milliliter (ng/mL) range. nih.govmdpi.com For example, 1-naphthyl isocyanate has been successfully used for the HPLC analysis of amino alcohols by converting them into fluorescent urea (B33335) derivatives. nih.gov

While there is no direct evidence of this compound being used as a derivatization reagent, its structure suggests it could be a candidate for such applications. The tetrazole ring could potentially be modified to create a reactive site (e.g., an activated ester or an isocyanate) that could bond with specific functional groups on analyte molecules (such as amines or alcohols). The attached this compound tag would then allow the resulting derivative to be detected with high sensitivity by fluorescence or UV detectors due to the properties of the naphthyl group.

| Analyte Functional Group | Potential Reaction with Derivatizing Agent | Detection Method | Advantage |

| Amines (-NH₂) | Formation of an amide or urea bond | Fluorescence, UV-Vis | High sensitivity and selectivity nih.gov |

| Alcohols (-OH) | Formation of an ester or urethane (B1682113) bond | Fluorescence, UV-Vis | Enables detection of non-absorbing analytes |

| Carboxylic Acids (-COOH) | Formation of an ester bond | Fluorescence, UV-Vis | Improved chromatographic retention and peak shape |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of tetrazoles has evolved significantly, moving away from traditional methods that often involve hazardous reagents like hydrazoic acid. beilstein-journals.org Future research on 1-(2-naphthyl)-1H-tetrazole will likely concentrate on the adoption and refinement of modern, efficient, and safer synthetic strategies. A primary area of focus will be the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, convergent step, thereby improving atom economy and reducing waste. beilstein-journals.orgsemanticscholar.orgnih.gov The Ugi and Passerini reactions, in particular, have shown great promise for creating diverse tetrazole scaffolds and could be adapted for the synthesis of naphthyl-substituted tetrazoles. beilstein-journals.org

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic protocols. dntb.gov.ua This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts such as magnetic nanoparticles, and the replacement of hazardous azide (B81097) sources like sodium azide with safer alternatives like 1-butyl-3-methylimidazolium azide ([bmim]N3), an ionic liquid. nih.govnih.govorganic-chemistry.org The development of novel catalytic systems, including biosynthesized silver nanoparticles, could also lead to milder reaction conditions and improved yields. nih.gov

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Traditional Cycloaddition | Often uses nitriles and potentially hazardous azide sources (e.g., hydrazoic acid). | Well-established procedures. | beilstein-journals.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot (e.g., Ugi, Passerini reactions). | High efficiency, complexity, and diversity with fewer steps. | beilstein-journals.orgacs.org |

| Green Catalysis | Employs eco-friendly catalysts like nanoparticles or ionic liquids under milder conditions. | Reduced toxicity, enhanced safety, and catalyst recyclability. | dntb.gov.uanih.govorganic-chemistry.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal or microwave conditions. | Minimized waste, simplified work-up, and potentially faster reaction times. | nih.govresearchgate.net |

Investigation of Advanced Derivatization Strategies for Material Functionalization

The unique combination of the planar, aromatic naphthyl group and the nitrogen-rich, coordinative tetrazole ring makes this compound an attractive scaffold for advanced materials. acs.org Future research will delve into sophisticated derivatization strategies to functionalize this core structure for specific applications. The tetrazole moiety is known to be an effective metal chelator, making its derivatives prime candidates for constructing metal-organic frameworks (MOFs) or serving as corrosion inhibitors. acs.orgiosrjournals.org

By introducing specific functional groups onto the naphthalene (B1677914) ring, researchers can tune the compound's electronic and photophysical properties. For instance, derivatization could yield novel organocatalysts or compounds with applications in optoelectronics, drawing parallels to research on other naphtho-fused heterocyclic systems. nih.govmdpi.com The large surface area of the naphthyl group can also be exploited to modulate intermolecular interactions, influencing crystal packing and the bulk properties of materials.

| Functional Group/Modification | Targeted Property | Potential Application Area | Reference |

|---|---|---|---|

| Introduction of hydroxyl or carboxyl groups | Enhanced coordination ability, solubility | Metal-Organic Frameworks (MOFs), Sensors | iosrjournals.org |

| Attachment of chiral auxiliaries | Induction of asymmetry | Asymmetric Organocatalysis | mdpi.com |

| Polymerization | Formation of functional polymers | High-performance plastics, conductive materials | acs.org |

| Halogenation of the naphthyl ring | Modified electronic properties, synthetic handle | Precursors for further functionalization, liquid crystals | nih.gov |

In-depth Mechanistic Studies of Chemical Transformations

A fundamental understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Future work in this area will likely employ a combination of experimental techniques and computational modeling to elucidate the intricate pathways of its formation and subsequent reactions.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable for probing plausible mechanistic pathways in the synthesis of other tetrazole derivatives. nih.gov Similar studies could be applied to map the energy landscapes of cycloaddition reactions forming the tetrazole ring or the MCRs used to build the entire scaffold. Investigating reaction intermediates, such as the potential formation of naphthoquinone nitrosomethides during oxidation reactions of related naphthyl compounds, could provide critical insights into reactivity and guide the rational design of new synthetic routes. researchgate.net

| Research Question | Investigative Tool | Expected Outcome | Reference |

|---|---|---|---|

| Mechanism of [3+2] cycloaddition formation | DFT Calculations, Kinetic Studies | Identification of transition states and intermediates. | nih.gov |

| Role of catalyst in MCRs | In-situ Spectroscopy (NMR, IR), Catalyst Poisoning Experiments | Elucidation of the catalytic cycle. | nih.gov |

| Intermediates in functionalization reactions | Trapping Experiments, Low-Temperature Spectroscopy | Characterization of transient species. | researchgate.net |

| Regioselectivity of derivatization | Computational Modeling, Hammett Analysis | Predictive models for substituent effects. | iosrjournals.org |

Computational Design and Prediction of Novel this compound Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful toolkit for the in silico design and prediction of new molecules, accelerating the discovery of materials with desired properties. iosrjournals.org Future research will leverage these tools to design novel derivatives of this compound with precisely tailored chemical characteristics. DFT calculations can be used to predict key properties such as molecular geometry, electronic structure, aromaticity, and energetic stability for a wide range of hypothetical derivatives. iosrjournals.org

This predictive power allows for the rational design of molecules for specific applications. For example, by computationally screening derivatives with various electron-donating or electron-withdrawing groups on the naphthyl ring, researchers can identify candidates with optimal properties for use as ligands in coordination chemistry or as components in energetic materials. researchgate.net Molecular dynamics simulations can further predict how these derivatives will behave in condensed phases, offering insights into crystal packing and interactions within a material matrix. researchgate.netnih.gov

| Computational Method | Predicted Chemical Property | Relevance for Material Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Heat of formation, bond lengths, electronic band gap | Predicting stability, reactivity, and electronic behavior. | iosrjournals.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies | Designing compounds for optical and photophysical applications. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Inter- and intramolecular interactions | Understanding crystal packing and hydrogen bonding networks. | acs.org |

| Molecular Dynamics (MD) Simulation | Bulk properties, conformational analysis | Predicting material behavior in solid or liquid states. | nih.gov |

Integration into Multi-Component Chemical Systems for Emerging Technologies

The true potential of this compound may be realized when it is integrated as a functional building block into larger, multi-component chemical systems. Its inherent properties—the tetrazole's ability to form hydrogen bonds and coordinate with metals, combined with the naphthyl group's aromatic and photophysical characteristics—make it an ideal component for designing sophisticated supramolecular assemblies and functional materials. acs.org

Future research will focus on using this compound in complex MCRs to generate libraries of diverse and novel molecules for high-throughput screening in areas like drug discovery and materials science. beilstein-journals.orgnih.gov Moreover, its structure is well-suited for incorporation into supramolecular systems such as host-guest complexes, self-assembled monolayers, or liquid crystals. The integration of this compound into MOFs could yield materials with tailored porosity and catalytic activity, while its inclusion in polymeric systems could lead to new materials with enhanced thermal stability or unique optical properties, paving the way for its use in a host of emerging technologies.

| Multi-Component System | Role of this compound | Potential Emerging Technology | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordinating Ligand/Linker | Gas storage, catalysis, chemical sensing | acs.org |

| Supramolecular Assemblies | Hydrogen bond donor/acceptor, π-stacking unit | Molecular switches, smart materials | acs.org |

| Complex MCR Products | Core scaffold or input component | Libraries for high-throughput screening in materials and medicinal chemistry | beilstein-journals.orgsemanticscholar.org |

| Functional Polymers | Monomeric unit | Advanced coatings, membranes, optoelectronics | acs.org |

Q & A

Q. What are the established synthetic routes for 1-(2-naphthyl)-1H-tetrazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. A critical factor is the choice of catalyst: 1H-tetrazole derivatives are often synthesized via the phosphoramidite approach, where 1H-tetrazole acts as an acid catalyst to activate coupling intermediates . For substituted tetrazoles, continuous flow synthesis (CFS) has been shown to enhance reaction efficiency and safety by minimizing exothermic hazards and improving reproducibility. For example, CFS protocols using acetonitrile as a solvent at controlled temperatures (60–80°C) achieved yields >85% with minimal byproducts . Optimization should include monitoring via 31P NMR to track phosphite intermediate formation .

Q. How can researchers characterize the structural and thermal properties of this compound?

Key characterization methods include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and crystal packing. For example, SCXRD of analogous 1-benzyl-1H-tetrazoles revealed planar tetrazole rings and intermolecular π-π stacking interactions .

- Differential scanning calorimetry (DSC): Determines phase transitions (e.g., melting points). NIST data for similar tetrazoles report values between 180–220°C .

- Nuclear magnetic resonance (NMR): 1H and 13C NMR confirm substitution patterns, while 31P NMR is critical for tracking coupling intermediates in synthetic workflows .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound in catalytic processes, such as nucleic acid synthesis?

In phosphoramidite-based oligonucleotide synthesis, 1H-tetrazole derivatives act as proton donors to activate phosphoramidites. Mechanistic studies using 31P NMR have shown that tetrazoles facilitate the formation of reactive phosphite intermediates, which couple rapidly with nucleophiles (e.g., hydroxyl groups on solid-phase resins). However, the transient nature of these intermediates complicates direct observation, requiring indirect methods like kinetic isotope effects or computational modeling to validate proposed mechanisms .

Q. How can computational methods (e.g., QM/MM docking) guide the design of this compound derivatives for biomedical applications?

Quantum mechanics/molecular mechanics (QM/MM) docking is critical for studying interactions between tetrazole derivatives and biological targets. For example, in antifungal drug design, QM/MM simulations of 2-naphthyl-substituted azoles with Candida albicans CYP51 demonstrated that the naphthyl group enhances hydrophobic binding to the enzyme’s active site, improving inhibitory potency. This approach allows researchers to predict binding affinities and optimize substituents before synthesis .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial efficacy) may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize protocols: Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing .

- Characterize impurities: LC-MS or HPLC-UV can identify byproducts (e.g., unreacted nitriles or azides) that may interfere with bioactivity .

- Cross-validate with structural analogs: Compare results with structurally defined derivatives (e.g., 1-phenyl-1H-tetrazole) to isolate substituent-specific effects .

Methodological Considerations

Q. What experimental strategies mitigate safety risks during the synthesis of this compound?

- Use continuous flow systems (CFS): Reduces exposure to hazardous intermediates (e.g., sodium azide) and improves temperature control .

- Personal protective equipment (PPE): Impermeable gloves (e.g., nitrile) and respiratory filters are mandatory due to tetrazole derivatives’ potential toxicity .

- Inert atmosphere handling: Minimizes decomposition risks for thermally unstable intermediates .

Q. How can researchers leverage crystallographic data to predict the stability of this compound derivatives?

Hirshfeld surface analysis of crystal structures quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). For example, in 1-benzyl-1H-tetrazole, C–H···N interactions contribute to lattice stability, while π-π stacking between naphthyl groups enhances melting points. Such data inform solvent selection for recrystallization and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.